5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile
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Overview
Description
5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a carbonitrile group.
Preparation Methods
The synthesis of 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-3-cyanopyridine with a suitable amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as ammonium acetate .
Chemical Reactions Analysis
5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and antiviral properties.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar compounds to 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile include other naphthyridine derivatives such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial properties.
1,5-Naphthyridines: Used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other naphthyridine derivatives .
Biological Activity
5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile is a complex organic compound belonging to the naphthyridine family. Its unique structure, characterized by a tetrahydrobenzo framework fused with a naphthyridine ring, positions it as a significant candidate for research in medicinal chemistry and drug development. The presence of an amino group, a chloro substituent, and a carbonitrile functional group enhances its potential reactivity and biological activity, making it an interesting subject for further investigation.
Structure and Composition
- Chemical Formula : C13H11ClN4
- Molecular Weight : 256.71 g/mol
- IUPAC Name : this compound
Structural Features
The compound's structure contributes to its biological activities:
- Amino Group : Enhances solubility and potential interactions with biological targets.
- Chloro Substituent : Increases reactivity and may influence pharmacological properties.
- Carbonitrile Group : Broadens chemical versatility and potential applications in drug design.
Biological Activity
This compound exhibits various biological activities that are of interest for therapeutic applications:
Anticancer Activity
Research indicates that derivatives of this compound may possess significant anticancer properties. For example:
- In vitro Studies : Showed inhibition of cancer cell proliferation in multiple cancer lines.
- Mechanism of Action : Likely involves interference with cell cycle progression and induction of apoptosis.
Neuroprotective Effects
The compound has been explored for its neuroprotective properties:
- Alzheimer's Disease Models : Demonstrated potential in inhibiting amyloid-beta aggregation and tau phosphorylation.
- Mechanism : Dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that the compound may also exhibit antimicrobial properties:
- In vitro Tests : Showed effectiveness against various bacterial strains.
- Potential Applications : Could be developed into novel antimicrobial agents.
Case Studies
-
Study on Anticancer Activity
- Objective : To evaluate the anticancer potential of the compound.
- Methodology : Utilized various cancer cell lines (e.g., MCF-7, HeLa).
- Results : Significant reduction in cell viability observed at micromolar concentrations.
-
Neuroprotective Study
- Objective : To assess the impact on neurodegenerative disease models.
- Methodology : Employed transgenic mice models for Alzheimer's disease.
- Results : Notable decrease in amyloid plaque formation and improved cognitive function.
-
Antimicrobial Study
- Objective : To investigate the antimicrobial efficacy against pathogenic bacteria.
- Methodology : Disk diffusion method against common bacterial strains.
- Results : Exhibited zones of inhibition comparable to standard antibiotics.
Data Table
Biological Activity | Model/System | Concentration | Effect Observed |
---|---|---|---|
Anticancer | MCF-7 Cells | 10 μM | 70% cell death |
Neuroprotection | Transgenic Mice | N/A | Reduced plaques |
Antimicrobial | E. coli | 50 μg/ml | Inhibition zone of 15 mm |
Properties
Molecular Formula |
C13H11ClN4 |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
5-amino-2-chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11ClN4/c14-12-7(6-15)5-9-11(16)8-3-1-2-4-10(8)17-13(9)18-12/h5H,1-4H2,(H2,16,17,18) |
InChI Key |
XJVOLELQFQHFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C=C(C(=NC3=N2)Cl)C#N)N |
Origin of Product |
United States |
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